Alanine, N-(carboxycarbonyl)- (9CI)
Description
Alanine, N-(carboxycarbonyl)- (9CI) (CAS 7554–89–4), also known as 3-Amino-N-(carboxycarbonyl)alanine or 2,3-Diamino-2-N-oxalylpropanoic acid, is a modified alanine derivative featuring a carboxycarbonyl (oxalylamino) group attached to the amino nitrogen . This compound is of interest in biochemical and pharmaceutical research due to its structural similarity to bioactive molecules and chelation properties.
Properties
CAS No. |
141635-12-3 |
|---|---|
Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11278 |
Synonyms |
Alanine, N-(carboxycarbonyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Analysis
Carboxycarbonyl Group (Target Compound)
- Structure: Contains an oxalylamino group (–NH–C(O)–COOH), providing two acidic protons (pKa ~1.5 and ~4.0).
- Reactivity : High polarity and hydrogen-bonding capacity, suitable for chelation or enzyme inhibition .
- Applications: Potential role in metal ion binding or as a biosynthetic precursor (e.g., in microbial pathways) .
Ethoxycarbonyl Group (CAS 148731-47-9)
- Structure : Ethyl ester (–O–CO–O–C₂H₅).
- Reactivity : Less acidic than carboxycarbonyl; hydrolyzes under basic conditions to carboxylic acid.
- Applications : Used in peptide synthesis as a temporary protecting group .
Trifluoroacetyl Group (CAS 1597-49-5)
- Structure : Electron-withdrawing –CO–CF₃ group.
- Reactivity : Enhances stability against enzymatic degradation; removed via mild base hydrolysis.
- Applications : Common in peptide synthesis and prodrug design .
Carboxymethyl Group (CAS 56857-47-7)
- Structure : –CH₂–COOH substituent.
- Reactivity : Increases hydrophilicity; forms stable chelates with divalent cations (e.g., Ca²⁺, Mg²⁺).
- Applications : Chelating agents in pharmaceuticals or industrial processes .
Physicochemical Properties
- Polar Surface Area (PSA) :
- LogP :
- Carboxycarbonyl derivative: Estimated LogP ~-1.2 (highly hydrophilic).
- N-Nitro-alanine methyl ester: LogP 0.24 (more lipophilic due to nitro and ester groups) .
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